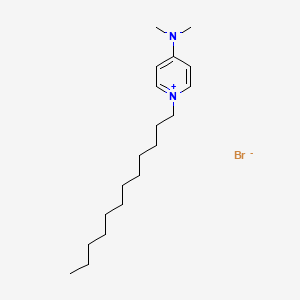
Nitro 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitro 2-chloroacetate is an organic compound that features both nitro and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitro 2-chloroacetate can be synthesized through the reaction of chloroacetic acid with sodium nitrite in an aqueous solution. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{NaNO}_2 \rightarrow \text{ClCH}_2\text{COONa} + \text{HNO}_2 ] This reaction typically requires controlled temperatures to ensure the proper formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of acetic acid, followed by nitration. The chlorination step is catalyzed by acetic anhydride, and the nitration is carried out using nitric acid .
Chemical Reactions Analysis
Types of Reactions
Nitro 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroacetic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form hydroxyacetic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.
Major Products
Oxidation: Nitroacetic acid.
Reduction: Amino 2-chloroacetate.
Substitution: Hydroxyacetic acid derivatives.
Scientific Research Applications
Nitro 2-chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and chloro functionalities into molecules.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which nitro 2-chloroacetate exerts its effects involves the interaction of its nitro and chloro groups with molecular targets. The nitro group can undergo redox reactions, while the chloro group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Nitromethane: Similar in having a nitro group but lacks the chloro functionality.
Chloroacetic acid: Similar in having a chloro group but lacks the nitro functionality.
Nitroacetic acid: Contains both nitro and carboxyl groups but lacks the chloro group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups .
Properties
CAS No. |
107616-70-6 |
|---|---|
Molecular Formula |
C2H2ClNO4 |
Molecular Weight |
139.49 g/mol |
IUPAC Name |
nitro 2-chloroacetate |
InChI |
InChI=1S/C2H2ClNO4/c3-1-2(5)8-4(6)7/h1H2 |
InChI Key |
JDCZQIQRVQZKCP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)

![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)

![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)

![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)


![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)

